1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Description
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide features a pyrimidine core substituted at the 4-position with a piperidine-4-carboxamide group and at the 6-position with an indole moiety. The carboxamide nitrogen is further substituted with a pyridin-2-ylmethyl group.
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-24(26-16-20-6-3-4-11-25-20)19-8-12-29(13-9-19)22-15-23(28-17-27-22)30-14-10-18-5-1-2-7-21(18)30/h1-7,10-11,14-15,17,19H,8-9,12-13,16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQKIOOQTXLTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole-Pyrimidine Intermediate: This step involves the reaction of an indole derivative with a pyrimidine precursor under specific conditions such as the presence of a base and a suitable solvent.
Coupling with Piperidine: The intermediate is then coupled with a piperidine derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Introduction of the Pyridine Moiety: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole and pyridine moieties can be oxidized under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as:
- Anticancer Agent : Studies suggest that indole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that compounds with similar structures have shown efficacy against several cancer cell lines.
- Antiviral Activity : Indole derivatives are recognized for their antiviral properties, potentially inhibiting viral replication and enhancing host immune responses. This compound may target viral proteins or pathways involved in the viral life cycle.
- Anti-inflammatory Effects : The anti-inflammatory potential of indole derivatives has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.
Biological Research
The compound serves as a valuable tool in biological studies:
- Biochemical Pathway Analysis : Researchers utilize this compound to explore specific biochemical pathways related to cancer and inflammation. Its ability to interact with various biological targets allows for detailed studies on signaling pathways.
- Drug Development : As a lead compound, it can be modified to enhance efficacy and reduce toxicity, paving the way for new drug candidates targeting diseases like cancer and viral infections.
Chemical Synthesis
In synthetic chemistry, this compound is used as:
- Building Block : It serves as a precursor in the synthesis of more complex organic molecules, aiding in the development of novel compounds with enhanced biological activities.
- Ligand in Coordination Chemistry : The unique structure allows it to act as a ligand in coordination complexes, which can be useful in catalysis and material science.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related indole-pyrimidine derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via the mitochondrial pathway. The findings suggest that modifications to the pyrimidine ring could enhance potency against specific cancer types.
Case Study 2: Antiviral Potential
Research published in Antiviral Research highlighted the effectiveness of indole-based compounds against HIV. The study showed that these compounds could inhibit reverse transcriptase activity, suggesting that our compound may also possess similar antiviral properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs in GPR52 Agonism ()
Compounds 25l , 30a , 30b , and 30c from share a pyrimidin-4-yl scaffold linked to an indoline or benzyl group and a carboxamide side chain. Key differences include:
- Substituent on Pyrimidine : The target compound uses an indole group, whereas analogs feature indoline or fluorinated benzyl groups. Indole’s aromaticity may enhance π-π stacking in hydrophobic binding pockets compared to indoline’s saturated ring.
- Carboxamide Side Chain : The target compound’s pyridinylmethyl group contrasts with hydrophilic substituents like hydroxyethyl (25l ) or methoxyethyl (30b ). This difference could influence solubility and blood-brain barrier penetration.
| Compound | Pyrimidine Substituent | Carboxamide Substituent | Target Activity |
|---|---|---|---|
| Target Compound | 1H-Indol-1-yl | Pyridin-2-ylmethyl | Unknown |
| 25l | 3-(Trifluoromethyl)phenylthio | 2-Hydroxyethyl | GPR52 agonist |
| 30a | 3-Fluoro-5-(trifluoromethyl)benzyl | 1,3-Dihydroxypropan-2-yl | GPR52 agonist |
Key Insight : The target compound’s indole and pyridinylmethyl groups may confer distinct selectivity compared to GPR52 agonists, which prioritize hydrophilic substituents for brain penetration .
Antineoplastic Agents: Capivasertib (AZD5363) ()
Capivasertib (AZD5363) is a clinical-stage antineoplastic agent with a pyrrolo[2,3-d]pyrimidin-4-yl core and a piperidine-4-carboxamide group. Structural comparisons:
- Core Heterocycle : Capivasertib uses a pyrrolo[2,3-d]pyrimidine, whereas the target compound employs a simpler pyrimidine with indole. This difference may alter ATP-binding pocket interactions in kinases.
- Substituents : Capivasertib’s 4-chlorophenyl and hydroxypropyl groups enhance solubility and target affinity for AKT kinase, while the target’s pyridinylmethyl group may favor different pharmacokinetics.
| Property | Target Compound | Capivasertib (AZD5363) |
|---|---|---|
| Core Structure | Pyrimidine + Indole | Pyrrolo[2,3-d]pyrimidine |
| Carboxamide Substituent | Pyridin-2-ylmethyl | (1S)-1-(4-Chlorophenyl)-3-hydroxypropyl |
| Therapeutic Use | Unknown | Antineoplastic (AKT inhibitor) |
LIM Kinase (LIMK) Inhibitors ()
A reference LIMK2 inhibitor, 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide, shares the piperidine-4-carboxamide motif but differs in:
- Core Heterocycle : Pyrrolo[2,3-d]pyrimidine vs. indole-pyrimidine.
- Substituents: The phenoxyphenyl group in the LIMK2 inhibitor may enhance hydrophobic interactions, whereas the target’s pyridinylmethyl group could improve solubility.
Key Insight : Structural variations here highlight the role of aromatic substituents in kinase selectivity .
SARS-CoV-2 Inhibitor Candidates ()
Compounds like (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide feature a pyridinylmethyl carboxamide group but with a naphthyl-substituted piperidine. Differences include:
- Piperidine Substituent : The target compound uses a pyrimidin-4-yl group, while these analogs employ naphthyl or fluorobenzyl groups.
- Therapeutic Target : These analogs were designed for viral inhibition, suggesting the target compound’s scaffold could be repurposed for antiviral applications .
Biological Activity
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, also known by its CAS number 1797186-34-5, is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. The structure features an indole nucleus, which is significant for its various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1797186-34-5 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Indole derivatives, in general, are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Compounds with indole structures have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have highlighted the biological activity of this compound and its analogs:
- Antimycobacterial Activity : A study demonstrated that compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 5.2 µM to 9.6 µM for specific analogs containing indole moieties .
- Antioxidant Activity : Indole derivatives have been shown to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.
- Mechanistic Studies : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer progression and inflammation, providing a rationale for its therapeutic potential .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A derivative of the compound was evaluated in vitro against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis .
- Antimicrobial Efficacy : Another study explored the antimicrobial properties against Staphylococcus aureus, showing that the compound significantly inhibited bacterial growth at low concentrations .
Q & A
Q. Why might in vitro potency fail to translate to in vivo efficacy?
- Methodological Answer : Investigate:
- Bioavailability : Measure plasma concentration-time profiles (AUC, Cₘₐₓ) in rodent models.
- Protein binding : Use equilibrium dialysis to assess binding to serum albumin, which may reduce free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
